6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Melting Point Thermal Stability Solid-State Properties

6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a partially saturated naphthyridinone derivative featuring a bromine atom at the 6-position and an N1-methyl substituent. This scaffold belongs to the broader class of 1,8-naphthyridin-2(1H)-ones, which have been optimized as orally active cannabinoid CB1 receptor inverse agonists and as inhibitors of Aurora kinases and PDGFR.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
Cat. No. B13930399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC2=C1N=CC(=C2)Br
InChIInChI=1S/C9H9BrN2O/c1-12-8(13)3-2-6-4-7(10)5-11-9(6)12/h4-5H,2-3H2,1H3
InChIKeyQRPJXGMXJQJGRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one: A Key Intermediate for CB1 Inverse Agonist and Kinase Inhibitor Programs


6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a partially saturated naphthyridinone derivative featuring a bromine atom at the 6-position and an N1-methyl substituent. This scaffold belongs to the broader class of 1,8-naphthyridin-2(1H)-ones, which have been optimized as orally active cannabinoid CB1 receptor inverse agonists [1] and as inhibitors of Aurora kinases and PDGFR [2]. The 3,4-dihydro modification reduces ring aromaticity, altering molecular planarity and electronic distribution relative to fully aromatic 1,8-naphthyridinones, a feature that can influence target binding and metabolic stability.

Why Generic Substitution of 6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one with In-Class Analogs Compromises Project Integrity


Within the 1,8-naphthyridinone family, even minor structural variations produce profound differences in physicochemical and biological properties. The N1-methyl group directly impacts hydrogen-bond donor/acceptor capacity relative to the NH analog (6-bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one), altering solubility and target engagement . Regioisomeric bromine placement (e.g., 4-bromo vs. 6-bromo) reshapes electrostatic potential surfaces, as demonstrated in comparative SAR studies of naphthyridine kinase inhibitors where substitution position dictated selectivity between Aurora A and Aurora B [1]. Replacing bromine with chlorine introduces reactivity differences in cross-coupling chemistry (Suzuki, Buchwald-Hartwig) due to altered oxidative addition kinetics [2]. These non-interchangeable features necessitate precise compound specification for reproducible synthesis and biological profiling.

Quantified Differentiation Evidence for 6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one


Thermal Stability: 6-Bromo-1-methyl vs. Des-methyl Analog

The N1-methyl derivative (target compound) exhibits a melting point of 247-250°C (predicted, vendor data), which is approximately 20°C lower than the des-methyl analog (6-bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one, mp 267-270°C) . This difference in melting point reflects altered crystal packing energetics due to the N1-methyl group, which eliminates a hydrogen-bond donor and reduces intermolecular hydrogen bonding .

Melting Point Thermal Stability Solid-State Properties

ADME-Related Hydrogen-Bond Donor Count: N1-Methylation Reduces HBD

The target compound has 0 hydrogen-bond donors (HBD), compared to 1 HBD for the des-methyl analog. This difference in HBD count aligns with established medicinal chemistry principles where N-methylation often improves membrane permeability and oral absorption [1]. The class of 1,8-naphthyridinone CB1 inverse agonists includes numerous potent, orally active examples where N1-substitution was critical for bioavailability [2].

Hydrogen-Bond Donors ADME Lipinski Parameters

Bromine Positional Selectivity in Cross-Coupling Chemistry

The 6-bromo substituent on the electron-deficient naphthyridinone ring is positioned para to the ring nitrogen, which provides a distinct electronic environment for palladium-catalyzed cross-coupling compared to the 4-bromo regioisomer (ortho to nitrogen). Suzuki-Miyaura coupling of 6-bromo-1,8-naphthyridine derivatives with arylboronic acids proceeds with >80% conversion under standard conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C), while the 4-bromo isomer requires higher catalyst loading or longer reaction times due to steric effects adjacent to the nitrogen lone pair [1].

Suzuki Coupling Regioselectivity Synthetic Utility

CB1 Receptor Inverse Agonist Pharmacophore Compatibility

The 1,8-naphthyridinone scaffold with N1-methyl and C6-halogen substitution aligns with the pharmacophore model for CB1 receptor inverse agonists. In the Merck CB1 program, compound 14 (a related 1,8-naphthyridinone) demonstrated a CB1 binding Ki of 2.0 nM and inhibited food intake by 45% in mouse models at 10 mg/kg p.o. [1]. The bromine atom at position 6 serves as a synthetic handle for further functionalization to optimize potency and selectivity, while the N1-methyl group is essential for metabolic stability.

CB1 Receptor Inverse Agonist Cannabinoid Obesity

High-Impact Application Scenarios for 6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one


Synthesis of Novel CB1 Receptor Inverse Agonists for Obesity and Metabolic Disorders

The compound serves as a late-stage intermediate for constructing orally active CB1 inverse agonists. The 6-bromo position enables Suzuki-Miyaura coupling to introduce diverse aryl groups, while the N1-methyl group is retained from early SAR studies as critical for oral bioavailability [1]. Researchers can leverage this intermediate to explore structure-activity relationships around the C6-aryl region without re-optimizing the N1-substituent.

Development of Selective Aurora Kinase Inhibitors for Oncology

N1-methyl-1,8-naphthyridinones with 6-position functionalization have demonstrated Aurora A/B kinase inhibitory activity [2]. The bromine atom allows for rapid diversification via palladium-catalyzed amination or etherification to generate focused libraries targeting the kinase hinge region. The 3,4-dihydro motif may confer conformational flexibility that distinguishes binding kinetics from fully aromatic inhibitors.

Fragment-Based Drug Discovery (FBDD) and Chemical Probe Generation

With a molecular weight of approximately 241 Da, this compound falls within fragment space (MW <300). The bromine atom provides anomalous scattering for X-ray crystallography, enabling unambiguous assignment of binding pose in fragment soaking experiments [3]. Researchers can use this compound as a starting fragment for SPR-based screening against protein targets of interest.

Precision Labeling and Bioconjugation via Bromine Replacement

The reactive C6-bromine bond enables selective substitution with azide, amine, or thiol nucleophiles, facilitating the synthesis of biotinylated, fluorescent, or radio-labeled analogs for target engagement studies and cellular imaging [4]. This reactivity is distinct from chloro analogs, which require harsher conditions, reducing the risk of scaffold degradation.

Quote Request

Request a Quote for 6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.